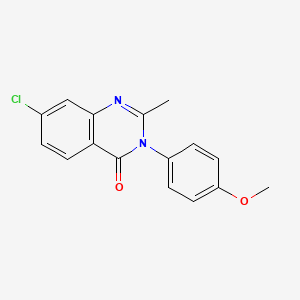
7-Chloro-3-(4-methoxyphenyl)-2-methylquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-3-(4-methoxyphenyl)-2-methylquinazolin-4(3H)-one is a quinazoline derivative with a chloro substituent at the 7th position, a methoxyphenyl group at the 3rd position, and a methyl group at the 2nd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(4-methoxyphenyl)-2-methylquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and benzaldehyde derivatives.
Cyclization: The key step involves the cyclization of these intermediates to form the quinazoline ring system.
Methoxylation: The methoxy group is introduced via methylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
7-Chloro-3-(4-methoxyphenyl)-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
科学的研究の応用
7-Chloro-3-(4-methoxyphenyl)-2-methylquinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-Chloro-3-(4-methoxyphenyl)-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
7-Chloro-4-hydroxyquinoline: Similar structure but with a hydroxy group instead of a methoxy group.
2-Methyl-4(3H)-quinazolinone: Lacks the chloro and methoxy substituents.
4-Methoxy-2-methylquinazoline: Similar but without the chloro substituent.
Uniqueness
7-Chloro-3-(4-methoxyphenyl)-2-methylquinazolin-4(3H)-one is unique due to the specific combination of substituents, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
生物活性
7-Chloro-3-(4-methoxyphenyl)-2-methylquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities and potential therapeutic applications. This compound features a chlorine atom at the 7th position, a methoxyphenyl group at the 3rd position, and a methyl group at the 2nd position of the quinazoline ring, with a molecular formula of C16H13ClN2O2 and a molecular weight of approximately 300.75 g/mol .
Chemical Structure and Properties
The unique structural elements of this compound contribute to its biological potency. The presence of the chloro and methoxy groups facilitates various nucleophilic substitution reactions, enhancing its reactivity and potential for further functionalization .
Biological Activities
Quinazolinone derivatives, including this compound, exhibit a broad spectrum of biological activities:
- Anticancer Activity : Several studies have highlighted the anticancer potential of quinazolinones, with specific derivatives showing efficacy against various cancer cell lines.
- Antimicrobial Properties : The compound has demonstrated activity against bacterial strains, indicating its potential as an antibacterial agent.
- Antihypertensive Effects : Research has indicated that certain derivatives exhibit significant antihypertensive activity .
- CNS Activity : Quinazolinones are also explored for their effects on the central nervous system, including potential anxiolytic and anticonvulsant properties .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. A comparative analysis of similar compounds reveals distinct biological activities based on structural variations:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Methylquinazolin-4(3H)-one | Methyl group at position 7 | Anticancer, antimicrobial |
| 7-Fluoroquinazolin-4(3H)-one | Fluorine instead of chlorine | Antitumor activity |
| 4-Hydroxyquinazoline | Hydroxyl group at position 4 | Antimicrobial properties |
| 2-Methylquinazolin-4(1H)-one | Methyl group at position 2 | Cytotoxic effects |
The unique combination of both chlorine and methoxy groups in this compound enhances its specificity and potency compared to other derivatives .
Case Studies and Research Findings
- Anticancer Studies : In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it was effective against chronic myeloid leukemia cells, with IC50 values indicating potent growth inhibition .
- Antihypertensive Activity : A series of synthesized quinazolinones, including this compound, were evaluated for their antihypertensive effects in animal models. Results demonstrated that compounds with similar structural features exhibited varying degrees of efficacy, with some achieving notable reductions in blood pressure .
- CNS Effects : Investigations into the central nervous system activity revealed that certain derivatives could modulate neurotransmitter systems effectively, suggesting potential applications in treating anxiety and seizures .
特性
CAS番号 |
62820-66-0 |
|---|---|
分子式 |
C16H13ClN2O2 |
分子量 |
300.74 g/mol |
IUPAC名 |
7-chloro-3-(4-methoxyphenyl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C16H13ClN2O2/c1-10-18-15-9-11(17)3-8-14(15)16(20)19(10)12-4-6-13(21-2)7-5-12/h3-9H,1-2H3 |
InChIキー |
ILJRPEHOLZYUDD-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















